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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-resistance profile of

GSK3739936 (also known as BMS-986180), a potent, allosteric HIV-1 integrase inhibitor

(ALLINI). Due to the discontinuation of its clinical development owing to preclinical toxicology

findings, publicly available data on its cross-resistance with a comprehensive panel of

antiretroviral drugs is limited.[1][2] This guide, therefore, summarizes the known antiviral

activity of GSK3739936 and extrapolates its likely cross-resistance profile based on its novel

mechanism of action, in the context of established antiretroviral resistance patterns.

Introduction to GSK3739936
GSK3739936 is an allosteric inhibitor of HIV-1 integrase, a novel class of antiretrovirals that

function differently from traditional integrase strand transfer inhibitors (INSTIs). Instead of

blocking the active site of the integrase enzyme, ALLINIs bind to a distinct site, inducing

aberrant multimerization of integrase, which leads to the production of non-infectious viral

particles.[1] GSK3739936 demonstrated potent in vitro activity against wild-type HIV-1 with a

reported 50% effective concentration (EC50) of 1.7 nM.[3] A key feature of this compound was

its broad-spectrum activity against HIV-1 variants with polymorphisms at amino acid positions

124 and 125 of the integrase enzyme.[1]
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Given the limited public data, a comprehensive table of cross-resistance for GSK3739936
against a wide array of resistant mutants is not available. The following table summarizes the

known antiviral potency of GSK3739936.

Compound Virus Type
Assay Cell
Line

EC50 (nM)
Cytotoxicity
(CC50 in
MT-2 cells)

Reference

GSK3739936
Wild-type

HIV-1
MT-2 cells 1.7 >20,000

GSK3739936

HIV-1 with

124/125 IN

polymorphis

ms

Not specified

Potent

activity

reported

Not specified

Anticipated Cross-Resistance Profile
Based on its unique mechanism of action, GSK3739936 is anticipated to have a favorable

cross-resistance profile with other classes of antiretrovirals.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse

Transcriptase Inhibitors (NNRTIs), and Protease Inhibitors (PIs): As these drug classes

target different viral enzymes (reverse transcriptase and protease), it is highly unlikely that

resistance mutations to these drugs would confer cross-resistance to GSK3739936, which

targets the integrase enzyme.

Integrase Strand Transfer Inhibitors (INSTIs): There is a potential for a lack of cross-

resistance between GSK3739936 and first-generation INSTIs like raltegravir and elvitegravir.

Resistance to these INSTIs often involves mutations in the active site of the integrase. Since

GSK3739936 binds to an allosteric site, it would likely remain active against viruses with

these mutations. However, some second-generation INSTIs have shown retained activity

against viruses resistant to first-generation agents, highlighting the complexity of integrase

resistance.
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The mechanism of action of GSK3739936 and the experimental workflow for assessing

antiretroviral cross-resistance are depicted in the following diagrams.
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Caption: Mechanism of GSK3739936 action.
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Experimental Workflow for Cross-Resistance Assessment

Start: Obtain HIV-1 strains
(Wild-type and Drug-Resistant Mutants)

Culture target cells
(e.g., MT-2, TZM-bl)

Infect cells with viral strains

Treat infected cells with serial dilutions of GSK3739936 and other antiretrovirals

Incubate for a defined period

Measure viral replication
(e.g., p24 antigen ELISA, luciferase reporter assay)

Calculate EC50 values

Determine fold-change in EC50
(Mutant EC50 / Wild-type EC50)

End: Cross-resistance profile established

Click to download full resolution via product page

Caption: Workflow for antiretroviral cross-resistance testing.
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Experimental Protocols
The following is a generalized protocol for assessing the in vitro cross-resistance of an

antiretroviral compound. Specific details may vary between laboratories.

Objective: To determine the susceptibility of various drug-resistant HIV-1 strains to

GSK3739936 compared to wild-type HIV-1.

Materials:

Cell lines permissive to HIV-1 infection (e.g., MT-2, TZM-bl).

Laboratory-adapted HIV-1 strains (e.g., NL4-3, IIIB).

Site-directed mutant HIV-1 clones containing known resistance mutations for NRTIs,

NNRTIs, PIs, and INSTIs.

GSK3739936 and other antiretroviral drugs for comparison.

Cell culture medium, supplements, and reagents.

Assay kits for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay

system).

96-well cell culture plates.

CO2 incubator.

Procedure:

Cell Preparation: Plate permissive cells (e.g., MT-2) in 96-well plates at an appropriate

density and incubate overnight.

Drug Preparation: Prepare serial dilutions of GSK3739936 and other antiretroviral drugs in

cell culture medium.

Infection: Infect the plated cells with a standardized amount of wild-type or drug-resistant

HIV-1 virus stock.
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Treatment: Immediately after infection, add the serially diluted compounds to the respective

wells. Include control wells with no drug.

Incubation: Incubate the plates for 4-7 days at 37°C in a humidified CO2 incubator.

Quantification of Viral Replication: At the end of the incubation period, quantify the extent of

viral replication in the cell culture supernatants or cell lysates. This can be done by

measuring p24 antigen concentration using an ELISA or by measuring reporter gene activity

(e.g., luciferase) in engineered cell lines.

Data Analysis:

Determine the drug concentration that inhibits viral replication by 50% (EC50) for each

virus strain and each drug by plotting the percentage of inhibition against the drug

concentration and fitting the data to a sigmoidal dose-response curve.

Calculate the fold-change in EC50 for each mutant virus by dividing the EC50 value for the

mutant by the EC50 value for the wild-type virus. A fold-change significantly greater than 1

indicates reduced susceptibility (resistance).

Conclusion
GSK3739936, as an allosteric HIV-1 integrase inhibitor, held promise for activity against HIV-1

strains resistant to other antiretroviral classes due to its novel mechanism of action. While

comprehensive clinical data on its cross-resistance profile remains unavailable due to the

cessation of its development, the foundational understanding of its mechanism suggests a low

potential for cross-resistance with existing NRTIs, NNRTIs, and PIs. Further investigation into

the cross-resistance between ALLINIs and INSTIs is warranted for the development of future

generations of HIV-1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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